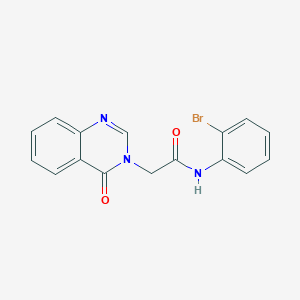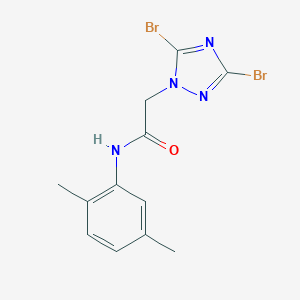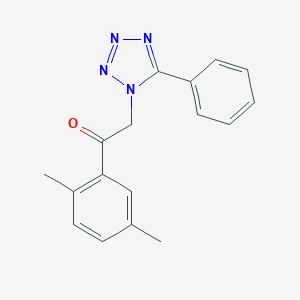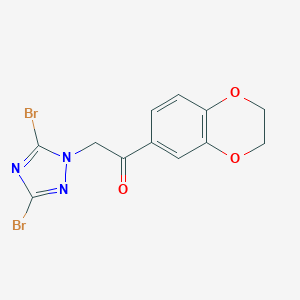
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as BQA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BQA is a member of the quinazoline family of compounds and has been found to exhibit potent biological activity in a variety of experimental systems.
作用機序
The mechanism of action of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is thought to involve the disruption of cellular processes such as DNA replication and protein synthesis. N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to bind to DNA and inhibit the activity of topoisomerase enzymes, which are involved in the unwinding and replication of DNA.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspase enzymes. N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been found to inhibit the growth of bacteria and fungi by disrupting cellular processes such as protein synthesis and cell wall synthesis.
実験室実験の利点と制限
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has a number of advantages and limitations for use in laboratory experiments. One advantage is its potent biological activity, which makes it a useful tool for studying cellular processes such as apoptosis and DNA replication. However, N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be toxic to cells at high concentrations, which can limit its use in some experimental systems. Additionally, the synthesis of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be challenging, which can limit its availability for use in laboratory experiments.
将来の方向性
There are a number of future directions for research on N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One area of interest is the development of analogs of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide with improved potency and selectivity for specific cellular targets. Another area of interest is the investigation of the potential use of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide as a therapeutic agent for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and to understand its potential limitations and toxicities in vivo.
合成法
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-bromoaniline with 3-amino-2-oxo-4(3H)-quinazolinone in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.
科学的研究の応用
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent biological activity in a variety of experimental systems, including cancer cell lines, bacteria, and fungi. N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and has also been found to have antimicrobial properties.
特性
製品名 |
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
|---|---|
分子式 |
C16H12BrN3O2 |
分子量 |
358.19 g/mol |
IUPAC名 |
N-(2-bromophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H12BrN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h1-8,10H,9H2,(H,19,21) |
InChIキー |
DRZBVZCNOQTXRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)
![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)

![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)


![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)